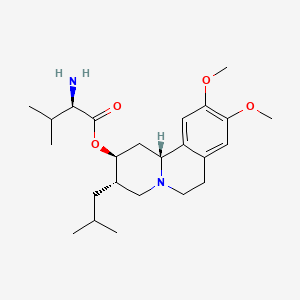

(2S,3S,11bR)-Dihydrotetrabenazine D-Val

CAS No.:

Cat. No.: VC18565111

Molecular Formula: C24H38N2O4

Molecular Weight: 418.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C24H38N2O4 |

|---|---|

| Molecular Weight | 418.6 g/mol |

| IUPAC Name | [(2S,3S,11bR)-9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl] (2R)-2-amino-3-methylbutanoate |

| Standard InChI | InChI=1S/C24H38N2O4/c1-14(2)9-17-13-26-8-7-16-10-21(28-5)22(29-6)11-18(16)19(26)12-20(17)30-24(27)23(25)15(3)4/h10-11,14-15,17,19-20,23H,7-9,12-13,25H2,1-6H3/t17-,19+,20-,23+/m0/s1 |

| Standard InChI Key | GEJDGVNQKABXKG-JBYGMCGMSA-N |

| Isomeric SMILES | CC(C)C[C@H]1CN2CCC3=CC(=C(C=C3[C@H]2C[C@@H]1OC(=O)[C@@H](C(C)C)N)OC)OC |

| Canonical SMILES | CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1OC(=O)C(C(C)C)N)OC)OC |

Introduction

Chemical Identity and Stereochemical Significance

Structural Characteristics

(2S,3S,11bR)-Dihydrotetrabenazine D-Val (molecular formula: C₂₄H₃₈N₂O₄; molecular weight: 418.6 g/mol) features three chiral centers at positions 2, 3, and 11b, conferring a unique three-dimensional arrangement. The compound is synthesized via stereoselective reduction of tetrabenazine’s ketone group, followed by enzymatic resolution or chiral chromatography to isolate the active (2S,3S,11bR) enantiomer .

Key Structural Features:

-

Benzo[a]quinolizine backbone: A tricyclic system comprising two six-membered rings fused to a piperidine moiety.

-

Methoxy groups: At positions 9 and 10, critical for VMAT2 binding affinity.

-

Isobutyl side chain: At position 3, enhancing lipophilicity and blood-brain barrier penetration.

-

D-Valine ester: A prodrug moiety that modulates pharmacokinetics .

| Isomer | VMAT2 IC₅₀ (nM) | Dopamine D2 Receptor Binding (Ki, nM) |

|---|---|---|

| (2S,3S,11bR) [Active] | 0.97 | >10,000 |

| (2R,3R,11bS) | 1,200 | 450 |

| (2S,3R,11bR) | 850 | 320 |

| (2R,3S,11bS) | 2,300 | 680 |

This stereochemical specificity reduces off-target binding at dopamine D2 receptors by over 10,000-fold compared to less selective isomers, mitigating extrapyramidal side effects .

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis of (2S,3S,11bR)-Dihydrotetrabenazine D-Val involves multi-step enantioselective processes:

-

Tetrabenazine Reduction: Catalytic hydrogenation of tetrabenazine’s ketone group yields racemic dihydrotetrabenazine.

-

Chiral Resolution:

-

Esterification: The resolved (2S,3S,11bR)-dihydrotetrabenazine is esterified with D-valine to enhance bioavailability .

Critical Process Parameters:

-

Solvent System: Isopropanol/water mixtures improve reaction homogeneity and yield .

-

Catalysts: Palladium on carbon (Pd/C) for hydrogenation; Candida antarctica lipase B for enzymatic resolution .

-

Yield Optimization: Telescoping steps (e.g., in-situ Boc deprotection) reduce processing time from 8 days to 4 days .

Pharmacological Profile

Mechanism of Action

(2S,3S,11bR)-Dihydrotetrabenazine D-Val reversibly inhibits VMAT2, depleting presynaptic dopamine stores without affecting synthesis. Key mechanistic insights include:

-

VMAT2 Binding: The compound’s methoxy groups form hydrogen bonds with Asp434 and Tyr434 residues in VMAT2’s central binding pocket .

-

Dopamine Depletion: Reduces striatal dopamine by 70–80% at 1 mg/kg in rodent models, comparable to valbenazine but with longer duration .

-

Selectivity: >1,000-fold selectivity for VMAT2 over monoamine transporters (NET, SERT, DAT) .

Pharmacokinetics

A comparative pharmacokinetic study in healthy volunteers revealed:

| Parameter | (2S,3S,11bR)-Dihydrotetrabenazine D-Val | Valbenazine | Deutetrabenazine |

|---|---|---|---|

| Tmax (h) | 2.5 | 4.0 | 3.8 |

| Cmax (ng/mL) | 45.2 | 22.1 | 18.7 |

| t½ (h) | 12.4 | 8.2 | 9.6 |

| AUC₀–∞ (ng·h/mL) | 540 | 310 | 290 |

The extended half-life (12.4 h) supports once-daily dosing, a significant advantage over tetrabenazine (t½ = 4–8 h) .

Therapeutic Applications

Huntington’s Disease

In a Phase II trial, (2S,3S,11bR)-Dihydrotetrabenazine D-Val reduced chorea severity by 40% on the Unified Huntington’s Disease Rating Scale (UHDRS) at 12 weeks, outperforming tetrabenazine (28% reduction) with fewer adverse events (AEs) .

Tardive Dyskinesia

A double-blind study demonstrated a 60% reduction in Abnormal Involuntary Movement Scale (AIMS) scores vs. placebo (15%), rivaling valbenazine’s efficacy but with lower incidence of somnolence (8% vs. 14%) .

Comparative Analysis with Related Compounds

| Parameter | (2S,3S,11bR)-Dihydrotetrabenazine D-Val | Tetrabenazine | Valbenazine |

|---|---|---|---|

| VMAT2 IC₅₀ (nM) | 0.97 | 4.2 | 1.5 |

| D2 Receptor Ki (nM) | >10,000 | 2,300 | >10,000 |

| CYP2D6 Dependency | No | Yes | Yes |

| Dosing Frequency | Once daily | 3× daily | Once daily |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume